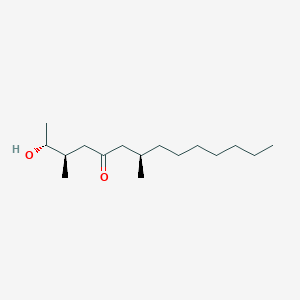
(2R,3R,7R)-2-hydroxy-3,7-dimethyltetradecan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,7R)-2-hydroxy-3,7-dimethyltetradecan-5-one is an organic compound with a complex structure that includes multiple chiral centers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (2R,3R,7R)-2-hydroxy-3,7-dimethyltetradecan-5-one can be achieved through chemoenzymatic methods. These methods involve the use of specific enzymes to catalyze the formation of the desired stereoisomers. The reaction conditions typically include controlled temperatures and pH levels to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar chemoenzymatic methods. The process would be optimized for yield and purity, with careful control of reaction parameters to maintain the desired stereochemistry.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,7R)-2-hydroxy-3,7-dimethyltetradecan-5-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction would regenerate the alcohol.
Wissenschaftliche Forschungsanwendungen
(2R,3R,7R)-2-hydroxy-3,7-dimethyltetradecan-5-one has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions.
Wirkmechanismus
The mechanism by which (2R,3R,7R)-2-hydroxy-3,7-dimethyltetradecan-5-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s stereochemistry is crucial for its binding affinity and specificity, affecting the pathways involved in its action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R,7R)-3,7-Dimethyl-2-pentadecanol: Similar in structure but with different chain length.
(2R,3R,7R)-3,7-Dimethyl-2-acetoxypentadecane: An acetylated derivative with different reactivity.
Uniqueness
(2R,3R,7R)-2-hydroxy-3,7-dimethyltetradecan-5-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications where precise molecular interactions are required .
Eigenschaften
CAS-Nummer |
923584-71-8 |
|---|---|
Molekularformel |
C16H32O2 |
Molekulargewicht |
256.42 g/mol |
IUPAC-Name |
(2R,3R,7R)-2-hydroxy-3,7-dimethyltetradecan-5-one |
InChI |
InChI=1S/C16H32O2/c1-5-6-7-8-9-10-13(2)11-16(18)12-14(3)15(4)17/h13-15,17H,5-12H2,1-4H3/t13-,14-,15-/m1/s1 |
InChI-Schlüssel |
BYMFQVXEFWHGDQ-RBSFLKMASA-N |
Isomerische SMILES |
CCCCCCC[C@@H](C)CC(=O)C[C@@H](C)[C@@H](C)O |
Kanonische SMILES |
CCCCCCCC(C)CC(=O)CC(C)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


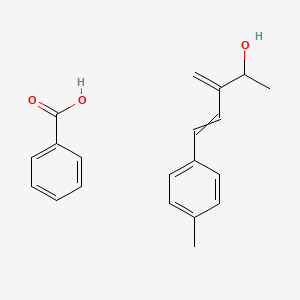
![(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-dimethyl-1,3-oxazolidin-2-one](/img/structure/B14185888.png)
![N-Decyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B14185889.png)

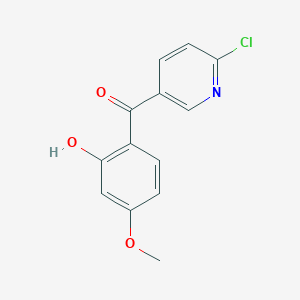
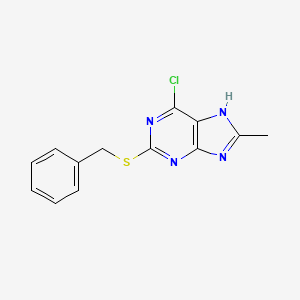
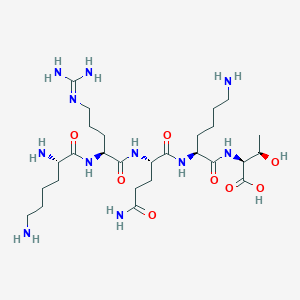
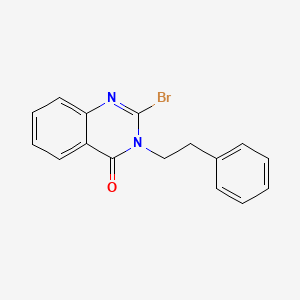

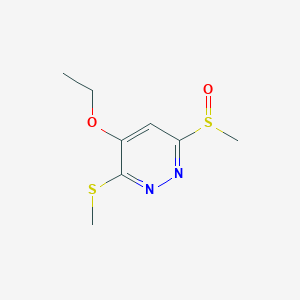
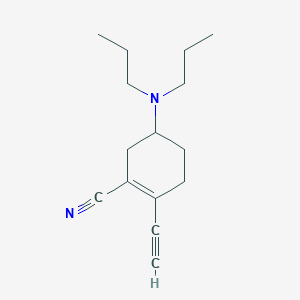
silane](/img/structure/B14185967.png)
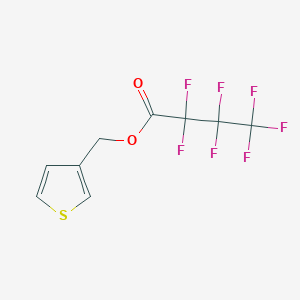
![(6-Chloro-1H-indol-3-yl)[4-(4-fluorophenyl)piperidin-1-yl]methanone](/img/structure/B14185973.png)
